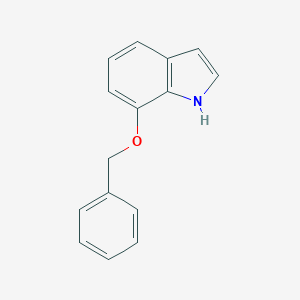

7-Benzyloxyindole

説明

Contextualization within Indole (B1671886) Chemistry Research Indole and its derivatives represent a fundamental and versatile class of heterocyclic compounds in organic synthesis, serving as key scaffolds in numerous natural products, pharmaceuticals, and advanced materials.jpionline.orgThe indole moiety is a pivotal structure found in many alkaloids and biologically active molecules.solubilityofthings.commdpi.comResearch in indole chemistry has evolved significantly, from classical methods like the Fischer indole synthesis to modern techniques involving catalytic systems and C-H functionalization.jpionline.orgThe focus has increasingly shifted towards developing more sustainable and efficient synthesis methods, including the use of flow technology and transition-metal catalysis.jpionline.orgIndole derivatives exhibit a broad spectrum of biological activities, including antioxidant, antibacterial, antiviral, anti-inflammatory, and anticancer properties, which drives the synthesis of a wide variety of these compounds for their therapeutic potential.jpionline.orgresearchgate.netThe importance of indole derivatives is also highlighted by their role in addressing Central Nervous System (CNS) disorders.jpionline.org

7-Benzyloxyindole, as a substituted indole, fits into this rich research landscape. Its study contributes to the broader understanding of how substituents on the indole core influence chemical reactivity and biological function.

Overview of Research Trajectories for 7-Benzyloxyindole Research involving 7-Benzyloxyindole spans various trajectories, primarily centered around its use as a building block in organic synthesis and the investigation of its biological activities.

In organic synthesis, 7-Benzyloxyindole serves as a starting material for the preparation of more complex molecules. For instance, it has been used in the synthesis of 7-benzyloxyindole-3-carbaldehyde (B113296) through Vilsmeier-Haack formylation. cdnsciencepub.com This aldehyde can then be further transformed, for example, by reduction to 7-benzyloxyskatole. cdnsciencepub.com 7-Benzyloxyindole has also been employed in the synthesis of N-((7-benzyloxy)-1H-indol-3-yl)methyl)-N,N-dimethylamine (7-benzyloxygramine) via a Mannich-type reaction. cdnsciencepub.comchemicalbook.com It has been utilized as a starting material in the total synthesis of complex natural products, such as (±)-Dragmacidin E. nih.gov In this synthesis, commercially available 7-benzyloxyindole was a key building block, undergoing multiple transformations including a Witkop cyclization and pyrazinone formation. nih.gov It has also been a reactant in the preparation of various pharmacologically relevant compounds, including pyrazolo-quinoline derivatives, HCV inhibitors, and inhibitors of inosine (B1671953) monophosphate dehydrogenase. sigmaaldrich.com

Beyond its synthetic utility, 7-Benzyloxyindole has been investigated for its biological properties, particularly its antivirulence effects. Studies have shown that 7-Benzyloxyindole can attenuate the virulence of Staphylococcus aureus by reducing the production of virulence factors like the carotenoid staphyloxanthin and inhibiting hemolytic activity without affecting bacterial growth. nih.govresearchgate.net This suggests its potential as a candidate for antivirulence strategies against persistent bacterial infections. nih.govresearchgate.net It has also demonstrated efficacy in inhibiting biofilm and hyphal formation in the opportunistic fungal pathogen Candida albicans. nih.gov At a concentration of 0.02 mM, 7-benzyloxyindole significantly reduced C. albicans biofilm formation and effectively inhibited hyphal formation, which is considered a crucial virulence factor. nih.gov Transcriptomic analysis indicated that 7-benzyloxyindole downregulates the expression of several genes related to hypha and biofilm formation in C. albicans. nih.gov

Structure

3D Structure

特性

IUPAC Name |

7-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGZMTAFOACVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942425 | |

| Record name | 7-(Benzyloxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20289-27-4 | |

| Record name | 20289-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-(Benzyloxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(benzyloxy)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Benzyloxyindole and Its Derivatives

Established Chemical Synthesis Routes

Established chemical synthesis routes for 7-Benzyloxyindole and its derivatives often involve multi-step sequences starting from simpler precursors. These routes are designed to selectively introduce the benzyloxy group at the C-7 position of the indole (B1671886) core and to construct or modify the indole ring system.

Synthesis from 7-Benzyloxyindole-3-carboxaldehyde

7-Benzyloxyindole can be synthesized from 7-Benzyloxyindole-3-carboxaldehyde. While specific detailed procedures for the direct conversion of 7-Benzyloxyindole-3-carboxaldehyde to 7-Benzyloxyindole were not extensively detailed in the search results, related transformations of indole-3-carboxaldehydes are known. For instance, reduction of indole-3-carboxaldehydes can lead to 3-methylindole (B30407) derivatives researchgate.net. A procedure for the preparation of hydroxyskatoles involves the reduction of 7-benzyloxyindole-3-carboxaldehyde to 7-benzyloxyskatole using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) with palladium on carbon (NaBH4/Pd-C) cdnsciencepub.comcdnsciencepub.commolaid.com. This suggests that reduction of the aldehyde functionality is a viable approach, although the specific conditions for deoxygenation to yield the parent indole require further investigation beyond the provided search snippets.

Reactions Involving Reduction of Nitroalkenes to form Tryptamides

The synthesis of tryptamides can involve the reduction of nitroalkenes. One reported synthetic strategy towards a tetrahydro-β-carboline derivative, starting from 7-benzyloxyindole, involves formylation of 7-benzyloxyindole under Vilsmeier-Haack conditions, followed by the addition of nitromethane (B149229) to afford a nitroalkene. The subsequent reduction of this nitroalkene leads to a tryptamide jst.go.jp. This highlights a route where a nitroalkene intermediate, derived from 7-benzyloxyindole, is reduced to form a tryptamide structure.

Synthesis of 7-Benzyloxyindole-3-Carbaldehyde (B113296)

7-Benzyloxyindole-3-carbaldehyde is a key intermediate in the synthesis of various indole derivatives. It can be prepared from 7-benzyloxyindole itself. A method for its preparation involves the Vilsmeier-Haack formylation of 7-benzyloxyindole cdnsciencepub.comcdnsciencepub.com. This reaction typically involves treatment of the indole with a phosphoryl chloride/dimethylformamide mixture, followed by hydrolysis, to introduce the aldehyde group at the C-3 position. Good yields of the aldehyde were reported using this procedure, with the crude product often pure enough for subsequent steps cdnsciencepub.com.

Preparation of Hydroxyskatoles via 7-Benzyloxyindole-3-carboxaldehyde

Hydroxyskatoles, which are hydroxylated derivatives of skatole (3-methylindole), can be prepared using 7-benzyloxyindole-3-carboxaldehyde as a precursor. The synthesis involves the reduction of 7-benzyloxyindole-3-carboxaldehyde to the corresponding benzyloxyskatole using reducing agents such as LiAlH4 or NaBH4/Pd-C cdnsciencepub.comcdnsciencepub.commolaid.com. Subsequent catalytic debenzylation of the benzyloxyskatole yields the desired hydroxyskatole cdnsciencepub.comcdnsciencepub.com. This method has been applied to prepare various hydroxyskatoles, including the 7-hydroxy isomer cdnsciencepub.com.

Bartoli Indole Synthesis Applications

The Bartoli indole synthesis is a valuable method for constructing substituted indole rings, particularly 7-substituted indoles. This reaction typically involves the reaction of vinyl magnesium halides with ortho-substituted nitroarenes scribd.comresearchgate.net. While the search results did not provide a direct example of synthesizing 7-benzyloxyindole specifically via the Bartoli synthesis starting from an ortho-benzyloxy nitroarene, the Bartoli reaction is noted as a method for preparing indoles by reductive cyclization and is useful in medicinal chemistry research sigmaaldrich.com. The synthesis of protected 7-hydroxyindoles has been reported by the reaction of protected 2-nitrophenols with vinylmagnesium bromide, with the benzhydryl group being an effective protecting group for the 7-hydroxy function researchgate.net. This suggests that a similar approach utilizing a protected 2-benzyloxy nitroarene could potentially be explored for the synthesis of 7-benzyloxyindole.

Witkop Photocyclization in Complex Indole Core Synthesis

The Witkop photocyclization is a photochemical reaction used in the synthesis of complex indole structures, particularly in the formation of polycyclic indole cores. This reaction has been employed in the total synthesis of marine natural products like dragmacidin E, which features a complex indole core nih.govresearchgate.netresearchgate.netcaltech.edu. In the synthesis of dragmacidin E, 7-(benzyloxy)indole served as a starting material nih.govresearchgate.net. A key transformation involved the Witkop cyclization of a tryptophan derivative, which was prepared from 7-benzyloxyindole nih.gov. Both the free hydroxyl and the benzyl (B1604629) ether variants of the photocyclization precursor were examined, and the benzyl ether variant (derived from 7-benzyloxyindole) participated in the Witkop reaction as anticipated nih.gov. This demonstrates the utility of 7-benzyloxyindole as a building block in the synthesis of complex molecules via reactions like the Witkop photocyclization.

Bischler-Napieralski Cyclization for Dihydro-β-carboline Formation

The Bischler-Napieralski reaction is a classical method for the synthesis of 3,4-dihydroisoquinolines, and its application extends to the formation of dihydro-β-carbolines (DHBCs) from suitable indole precursors. sigmaaldrich.comfishersci.caacrospharma.co.krsigmaaldrich.com This intramolecular cyclization typically involves the treatment of an N-acylated tryptamine (B22526) or a derivative with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃). uni.lu The reaction proceeds via activation of the amide carbonyl group, followed by electrophilic attack on the electron-rich indole ring, leading to the formation of a new carbon-nitrogen bond and cyclization. uni.lu

In the context of 7-benzyloxyindole, this methodology has been employed in the synthesis of more complex indole alkaloids. For instance, 7-benzyloxyindole has been utilized as a starting material to prepare a tryptamide derivative. Subsequent subjection of this intermediate to Bischler-Napieralski conditions afforded the corresponding dihydro-β-carboline derivative. This highlights the utility of the Bischler-Napieralski cyclization for constructing the characteristic β-carboline ring system fused to the indole core, starting from appropriately substituted indoles like 7-benzyloxyindole. While POCl₃ is a common reagent, variations and milder conditions for the Bischler-Napieralski cyclization have also been explored to improve functional group tolerance and yields.

Resolution Methods for Enantioselective Synthesis

Enantioselective synthesis, the selective production of one enantiomer of a chiral compound, is of paramount importance in the synthesis of biologically active molecules. For indole derivatives, various strategies have been developed to achieve enantiocontrol. These methods include kinetic resolution of racemates, asymmetric hydrogenation or functionalization of achiral or prochiral indole precursors using chiral catalysts, and enantioselective cyclization reactions.

Resolution methods, such as kinetic resolution and dynamic kinetic resolution (DKR), are valuable approaches for obtaining enantiomerically enriched indole derivatives. Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted or reacting at a slower rate. Dynamic kinetic resolution allows for the in situ racemization of the less reactive enantiomer, theoretically enabling the conversion of the entire racemic mixture into a single enantiomer of the product.

Chiral catalysts, including chiral Lewis acids and organocatalysts like chiral phosphoric acids, play a crucial role in inducing asymmetry in these transformations. While specific examples of resolution methods applied directly to 7-benzyloxyindole were not found in the search results, the general principles and catalytic systems developed for the enantioselective synthesis of indole derivatives are applicable to substituted indoles, including those bearing a benzyloxy group at the 7-position. Strategies for stereochemical control in indole synthesis often involve the careful design of chiral catalysts or the use of chiral auxiliaries or substrates.

Advanced and Novel Synthetic Strategies

Beyond traditional methods, advanced and novel strategies are continuously being developed to enable more efficient, selective, and environmentally friendly synthesis of indoles and their derivatives.

Chemoselective Functionalization Techniques

Chemoselective functionalization, the ability to selectively react at one functional group or position in a molecule containing multiple reactive sites, is a critical aspect of complex molecule synthesis. For indoles, achieving chemoselectivity can be challenging due to the presence of the reactive N-H bond and multiple carbon positions (C-2, C-3, C-4, etc.) susceptible to electrophilic or catalytic functionalization.

Recent advances in chemoselective functionalization of indoles include the development of C-H functionalization reactions that allow for direct coupling or substitution at specific carbon positions. Palladium-catalyzed C-H functionalization has been explored for the direct prenylation of indoles, demonstrating chemoselectivity for the N-1 position in some cases, contrary to typical C-2 or C-3 reactivity. Biocatalysis has also emerged as a tool for achieving chemoselective C-H functionalization, enabling transformations at the C-3 position of unprotected indoles. Interestingly, reactions conducted in microdroplets have shown different chemoselectivity compared to bulk reactions, facilitating N-alkylation of indoles in some instances where C-alkylation is favored in traditional conditions.

In the synthesis of natural products utilizing 7-benzyloxyindole, chemoselective transformations have been crucial. For example, in the synthesis of dragmacidin E, starting from 7-benzyloxyindole, chemoselective carbonyl activation was required in a late-stage guanidine (B92328) installation step. This underscores the importance of developing methods that can differentiate between similar functional groups within a molecule.

Strategies for Stereochemical Control

As discussed in the context of enantioselective synthesis, achieving precise stereochemical control is vital for synthesizing chiral indole derivatives with defined absolute and relative configurations. Strategies for stereochemical control encompass a range of approaches, including the judicious selection of chiral catalysts, the design of substrates with inherent stereochemical information, and the manipulation of reaction conditions to favor specific transition states.

Chiral organocatalysts and metal complexes are widely used to induce asymmetry in reactions involving indoles, such as asymmetric hydrogenations, cyclizations, and cycloadditions. The use of chiral phosphoric acids, for instance, has been effective in promoting enantioselective reactions of indole derivatives. Substrate control involves utilizing the existing stereochemistry or structural features of the starting material to direct the stereochemical outcome of a reaction. Dynamic kinetic resolution, as mentioned earlier, is another powerful strategy that combines stereoselective reaction with in situ racemization to enhance enantiomeric excess. The development of catalytic processes that allow for diastereoselective and enantioselective transformations is an active area of research in indole chemistry.

Applications of Heterogeneous Acid Catalysis

Heterogeneous acid catalysis offers several advantages in organic synthesis, including ease of separation and potential for catalyst recycling, contributing to more sustainable processes. Various solid acidic materials have been explored as catalysts for reactions involving indoles.

Heterogeneous acid catalysts, such as phosphated zirconia and bismuth nitrate, have been successfully applied in the synthesis of substituted indoles and diindolylpropanes through reactions like the condensation of indoles with ketones. Silica-supported tungstic acid has also demonstrated catalytic activity as a heterogeneous acid in Mannich-type Friedel-Crafts addition reactions involving indoles. These catalysts often facilitate reactions under milder conditions and shorter reaction times compared to some homogeneous acid catalysts. The reusability of heterogeneous catalysts makes them attractive for large-scale synthesis. While specific applications of heterogeneous acid catalysis directly in the synthesis or functionalization of 7-benzyloxyindole were not detailed in the search results, the general applicability of these catalysts to indole chemistry suggests their potential utility for transformations involving this substituted indole.

Microwave-Activated Synthesis

Microwave irradiation has become a widely adopted technique in organic synthesis to accelerate reaction rates, improve yields, and reduce reaction times compared to conventional heating methods. Microwave-assisted synthesis is particularly beneficial for reactions that require elevated temperatures or long reaction times under traditional conditions.

Microwave irradiation has been successfully applied to various indole synthesis methodologies, including classical indole-forming reactions and more modern coupling and functionalization methods. For example, microwave-assisted Sonogashira coupling followed by cyclization has been developed for the one-pot synthesis of polysubstituted indoles, significantly reducing reaction times. Microwave irradiation has also been shown to be effective in accelerating palladium-catalyzed heterocyclization reactions for the synthesis of indole derivatives, leading to excellent yields and high regioselectivity. Even the Bischler-Napieralski cyclization has been reported to be accelerated by microwave heating. uni.lu The application of microwave technology to reactions involving 7-benzyloxyindole could potentially offer similar benefits in terms of reaction efficiency and reduced synthesis time.

Enzymatic and Biotransformation Approaches

Enzymatic and biotransformation methods utilize biological catalysts, such as enzymes or whole microorganisms, to facilitate chemical reactions. In the context of indole hydroxylation, these approaches can offer highly selective routes to specific hydroxylated products, such as 7-hydroxyindole (B18039).

Microbial Hydroxylation of Indole to 7-Hydroxyindole

Several microorganisms have been identified that are capable of hydroxylating indole to yield 7-hydroxyindole. A notable example is Acinetobacter calcoaceticus strain 4-1-5. This strain has demonstrated the ability to hydroxylate indole at the C7 position. tandfonline.comresearchgate.netresearchgate.nettandfonline.com The process in Acinetobacter calcoaceticus strain 4-1-5 occurs via cometabolism, where indole is hydroxylated using terephthalate (B1205515) as a cosubstrate. tandfonline.comresearchgate.nettandfonline.com

Research has detailed the production of 7-hydroxyindole by Acinetobacter calcoaceticus strain 4-1-5. In one study, the strain produced 0.574 mM of 7-hydroxyindole from an initial concentration of 2.38 mM indole within 24 hours, alongside cell growth. tandfonline.comresearchgate.nettandfonline.com Another microorganism reported to perform the hydroxylation of indole to 7-hydroxyindole is Xanthomonas maltophilia Mer-H108. tandfonline.comresearchgate.net

Regioselective Hydroxylation by Microorganisms

Microorganisms exhibit remarkable regioselectivity in the hydroxylation of indole, directing the insertion of a hydroxyl group to specific positions on the indole ring structure. The hydroxylation of indole by Acinetobacter calcoaceticus strain 4-1-5 is an example of such regioselectivity, primarily yielding 7-hydroxyindole. tandfonline.comresearchgate.nettandfonline.com

Pharmacological and Biological Activities of 7 Benzyloxyindole

Antivirulence Mechanisms

Studies have shown that 7-benzyloxyindole can attenuate the virulence of S. aureus by interfering with the production and activity of key virulence factors researchgate.netnih.govwormbase.orgencyclopedia.pubacs.org. This approach suggests a potential strategy to combat S. aureus infections by rendering the bacteria less harmful to the host researchgate.netnih.govwormbase.org.

Inhibition of Virulence Factor Production in Staphylococcus aureus

7-Benzyloxyindole has been investigated for its ability to inhibit the production of several critical virulence factors in S. aureus researchgate.netnih.govwormbase.orgencyclopedia.pubacs.org. Transcriptional analyses have provided insights into the molecular basis of these effects, revealing the repression of specific virulence genes researchgate.netnih.govwormbase.orgencyclopedia.pubacs.org.

Staphyloxanthin, a golden carotenoid pigment produced by S. aureus, is a crucial virulence factor that contributes to the bacterium's resistance to reactive oxygen species (ROS) and the host immune system researchgate.netnih.govwormbase.org. Treatment with 7-benzyloxyindole has been shown to cause S. aureus to become colorless, indicating a reduction in staphyloxanthin production researchgate.netnih.govwormbase.org. This attenuation of staphyloxanthin production makes S. aureus more susceptible to killing by hydrogen peroxide (H₂O₂) and human whole blood researchgate.netnih.govwormbase.org.

Hemolysins are toxins secreted by S. aureus that damage host cell membranes, including red blood cells asm.orgsigmaaldrich.com. 7-Benzyloxyindole has been found to inhibit the hemolytic activity of S. aureus researchgate.netnih.govwormbase.orgencyclopedia.pub. Transcriptional analyses have demonstrated that 7-benzyloxyindole represses the expression of the α-hemolysin gene, hla researchgate.netnih.govwormbase.orgencyclopedia.pubacs.orgnih.gov.

Staphylococcus aureus produces various enterotoxins that can cause food poisoning and other diseases brieflands.com. Research indicates that 7-benzyloxyindole can modulate the production of enterotoxins by repressing the expression of enterotoxin genes such as seb researchgate.netnih.govwormbase.orgencyclopedia.pubacs.org.

Proteases secreted by S. aureus contribute to tissue damage and immune evasion indexcopernicus.com. Studies have shown that 7-benzyloxyindole represses the expression of protease genes, including splA and sspA, suggesting an inhibitory effect on protease activity researchgate.netnih.govwormbase.orgencyclopedia.pubacs.org.

Effects on Biofilm Formation

Inhibition of Biofilm Formation in Candida albicans

7-Benzyloxyindole has demonstrated efficacy in inhibiting biofilm formation by Candida albicans. nih.govscite.ainih.gov Studies have shown that 7-benzyloxyindole significantly reduces C. albicans biofilm formation at various concentrations. For instance, at concentrations of 0.02 mM, 0.05 mM, and 0.1 mM, it significantly inhibited biofilm formation by 63%, 81%, and 94%, respectively. nih.gov This inhibitory effect was found to be more effective than that of the antifungal agent fluconazole (B54011) at 0.1 mM, which reduced biofilm formation by 74%. nih.gov The effect of 7-benzyloxyindole on C. albicans biofilm formation has been confirmed through various methods, including crystal violet assays, XTT assays, and confocal laser scanning microscopy (CLSM). nih.govscite.ainih.govresearchgate.net

Here is a table summarizing the inhibition of C. albicans biofilm formation by 7-benzyloxyindole:

| Concentration (mM) | Biofilm Inhibition (%) |

| 0.02 | 63 |

| 0.05 | 81 |

| 0.1 | 94 |

Reduction of Biofilm Biomass and Thickness

Beyond inhibiting the initial formation, 7-benzyloxyindole also significantly reduces the biomass and thickness of C. albicans biofilms. CLSM analysis has shown that 7-benzyloxyindole at a concentration of 0.1 mM dramatically reduces cellular densities and biofilm thicknesses. nih.govresearchgate.net COMSTAT analysis further supports these findings, indicating that 7-benzyloxyindole at 0.1 mM significantly reduces biofilm biomass, average thickness, and substrate coverage. nih.govresearchgate.net Specifically, biofilm biomass and mean thickness were reduced by up to ≥ 90% compared to untreated controls, and substrate coverage was reduced by 82%. nih.govresearchgate.net

Here is a table illustrating the reduction in C. albicans biofilm parameters by 7-benzyloxyindole at 0.1 mM:

| Parameter | Reduction (%) |

| Biomass | ≥ 90 |

| Average Thickness | ≥ 90 |

| Substrate Coverage | 82 |

Arrest of Hyphal Formation in C. albicans

The transition of C. albicans from yeast cells to hyphal cells is considered a crucial virulence factor and is important for robust biofilm formation. scite.ainih.govfrontiersin.org 7-Benzyloxyindole has been shown to effectively inhibit hyphal formation in C. albicans. nih.govnih.gov Scanning electron microscopy (SEM) analyses revealed that 7-benzyloxyindole substantially suppresses hyphal growth in biofilms. nih.gov This inhibition of hyphal formation is believed to contribute to the observed reduction in biofilm formation. nih.govnih.gov Transcriptomic analysis has further indicated that 7-benzyloxyindole downregulates the expression of several hypha/biofilm-related genes, including ALS3, ECE1, HWP1, and RBT1. nih.govnih.govsemanticscholar.org The inhibited hyphal formation may be associated with the shortening of hyphal length and accumulation of pseudohyphae. nih.gov

Impact on Pseudomonas aeruginosa Biofilms

Research into the effects of indole (B1671886) derivatives on Pseudomonas aeruginosa virulence and biofilm formation has shown varied outcomes depending on the specific compound. While natural indole and 7-hydroxyindole (B18039) have been reported to diminish P. aeruginosa virulence by repressing quorum-sensing-related genes, they have also been associated with increased antibiotic resistance and biofilm formation in this bacterium oup.comresearchgate.net. 7-Benzyloxyindole is recognized as one of several indole derivatives that have been investigated for antivirulence properties against clinically important pathogens, including P. aeruginosa frontiersin.org. Studies have explored the impact of indole and its derivatives on P. aeruginosa virulence factors and quorum sensing researchgate.net. However, the direct impact of 7-benzyloxyindole specifically on P. aeruginosa biofilm inhibition, in the same manner as observed for other pathogens like C. albicans, is not explicitly detailed in the provided search results, which primarily highlight its antivirulence effects on S. aureus and C. albicans frontiersin.orgresearchgate.net.

Modulation of Gene Expression Related to Virulence

7-Benzyloxyindole has demonstrated the ability to modulate the expression of genes critical for virulence in various pathogens, notably Candida albicans and Staphylococcus aureus.

Downregulation of Hypha/Biofilm-Related Genes (e.g., ALS3, ECE1, HWP1, RBT1) in C. albicans

Studies have shown that 7-benzyloxyindole effectively inhibits Candida albicans biofilm formation and hyphal development nih.govnih.govresearchgate.net. This inhibitory effect is linked to the downregulation of several hypha/biofilm-related genes nih.govnih.govresearchgate.netresearchgate.net. Transcriptomic analysis revealed that 7-benzyloxyindole treatment significantly reduced the expression levels of genes such as ALS3, ECE1, HWP1, and RBT1 nih.govresearchgate.netresearchgate.net. For instance, at a concentration of 0.1 mM, 7-benzyloxyindole significantly reduced the mRNA levels of HWP1 (3.3-fold) and RBT1 (3.8-fold) compared to untreated controls nih.govresearchgate.net. At a higher concentration of 0.2 mM, further significant reductions were observed in HWP1 (fourfold), ALS3 (2.5-fold), RBT1 (7.1-fold), and ECE1 (5.5-fold) levels nih.govresearchgate.net. This downregulation of genes associated with hyphal formation and biofilm maintenance is suggested to be a key mechanism by which 7-benzyloxyindole inhibits C. albicans biofilm development nih.govresearchgate.net.

Modulation of Global Regulatory Genes (e.g., agrA, sarA) in S. aureus

7-Benzyloxyindole has been shown to attenuate the virulence of Staphylococcus aureus nih.govwormbase.orgresearchgate.net. Transcriptional analyses indicated that both indole and 7-benzyloxyindole modulated the expression of important global regulatory genes in S. aureus, including agrA and sarA researchgate.netnih.govwormbase.orgresearchgate.net. These regulatory genes play crucial roles in controlling the expression of numerous virulence factors in S. aureus mdpi.com. The modulation of agrA and sarA expression by 7-benzyloxyindole contributes to the observed reduction in S. aureus virulence researchgate.netnih.govwormbase.orgresearchgate.net.

Anticancer Research

Indole derivatives, including 7-benzyloxyindole, are explored in anticancer research due to the significant role of the indole scaffold as a pharmacophore in medicinal chemistry researchgate.netglobalauthorid.com.

Role in Platinum(IV) Prodrug Development

Platinum(IV) complexes are being investigated as a strategy to overcome limitations of conventional platinum(II) chemotherapy drugs like cisplatin (B142131) mdpi.comresearchgate.net. These prodrugs often incorporate bioactive ligands in their axial positions mdpi.comresearchgate.net. Research has explored platinum(IV) prodrugs that incorporate indole-based derivatives, such as 5-benzyloxyindole-3-acetic acid, in the axial position mdpi.comresearchgate.net. These complexes have demonstrated prominent anticancer activity against multiple human cancer cell lines, often proving more active than standard platinum(II) drugs mdpi.comresearchgate.net. While these studies highlight the use of benzyloxy-substituted indole derivatives in platinum(IV) prodrug development, the specific incorporation of 7-benzyloxyindole itself into such prodrugs is not explicitly detailed in the provided search results, which focus on related indole derivatives like 5-benzyloxyindole-3-acetic acid mdpi.comresearchgate.net.

Integration into Indole Pharmacophores for Anticancer Agents

The indole scaffold is a well-known and privileged structure in the discovery and development of numerous antitumor drug molecules researchgate.net. Indole derivatives exhibit a wide spectrum of pharmacological activities, including potential anticancer properties researchgate.netglobalauthorid.com. These compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and affecting cell cycle arrest researchgate.net. Structural modifications on the indole core, such as the addition of a benzyloxy group, can influence their efficacy against specific cancer types . 7-Benzyloxyindole, as an indole derivative, fits within this class of compounds being explored for their potential as anticancer agents and their integration into pharmacophores aimed at targeting cancer cells researchgate.netglobalauthorid.com.

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 7-Benzyloxyindole | 260798 |

| Candida albicans | 5226 |

| Staphylococcus aureus | 33850 |

| Pseudomonas aeruginosa | 1122 |

| Cisplatin | 2767 |

| Oxaliplatin | 60089 |

| Carboplatin (B1684641) | 2678 |

Data Table: Effect of 7-Benzyloxyindole on C. albicans Gene Expression

| Gene | 7-Benzyloxyindole Concentration | Fold Reduction in mRNA Level (vs. Control) | Source |

| HWP1 | 0.1 mM | 3.3 | nih.govresearchgate.net |

| RBT1 | 0.1 mM | 3.8 | nih.govresearchgate.net |

| HWP1 | 0.2 mM | 4.0 | nih.govresearchgate.net |

| ALS3 | 0.2 mM | 2.5 | nih.govresearchgate.net |

| RBT1 | 0.2 mM | 7.1 | nih.govresearchgate.net |

| ECE1 | 0.2 mM | 5.5 | nih.govresearchgate.net |

Activity against Human Cancer Cell Lines

Research into the anticancer potential of indole derivatives has explored various substituted indoles. While direct studies specifically detailing the activity of 7-benzyloxyindole against human cancer cell lines were not extensively found, related indole derivatives have demonstrated significant cytotoxic effects. For instance, platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid have been evaluated for their anticancer activity against a panel of human cancer cell lines, including colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), ovarian (A2780, ADDP-resistant variant), lung (H460), skin (A431), prostate (Du145), and pancreas (MIA) cell lines. These complexes, featuring an indole pharmacophore, proved to be considerably more active than standard platinum(II) drugs like cisplatin, oxaliplatin, and carboplatin in most cell lines tested. mdpi.commdpi.com Notably, one such complex, 56-5B3A, exhibited particularly potent anticancer activity with GI50 values ranging between 1.2 and 150 nM across the tested cell lines. mdpi.com Another related compound, 4-benzyloxyindole, has also been reported to have potent cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer. nbinno.com These findings suggest that the benzyloxy-substituted indole scaffold holds promise in the development of anticancer agents, warranting further investigation into the specific activity of 7-benzyloxyindole itself against various human cancer cell lines.

Neurobiological and Neurological Applications

Potential in Treating Neurological Disorders

Indole and its derivatives are increasingly recognized for their potential influence on human health, including neurological diseases. psu.edu Tryptamine (B22526) derivatives, which share the indole structure, play a fundamental role in the central nervous system, being involved in the regulation of processes such as sleep, cognition, memory, temperature regulation, and behavior. researchgate.net Some tryptamine derivatives are of interest in neurobiological studies due to their ability to induce altered states of consciousness. researchgate.net While research directly on 7-benzyloxyindole's therapeutic use for neurological disorders is limited in the provided results, related compounds and the broader class of indole derivatives have shown promise. For example, certain N-substituted indoles and other heterocycles are being investigated for treating brain disorders. google.com The benzyloxy group attached at the 5-position of the indole ring in some indolyl methylamines has been found to be critical for selective monoamine oxidase-B (MAO-B) inhibition, suggesting potential therapeutic interest for neurodegenerative disorders. nih.gov Furthermore, 7-benzyloxy-1H-indole-3-carbaldehyde, a compound structurally related to 7-benzyloxyindole, is utilized in the synthesis of novel compounds with potential applications in treating neurological disorders. chemimpex.com 7-Benzyloxytryptamine, another indole derivative, is used in the development of new drugs targeting various neurological disorders and serves as a tool in studying serotonin (B10506) receptors, which are relevant to mood regulation and depression. chemimpex.com These studies on related indole compounds highlight the potential for 7-benzyloxyindole to also possess neurobiological activities and warrant further exploration in this area.

Development of Selective Adrenaline β3-Agonists

7-Benzyloxyindole serves as a key building block in the synthesis of potent and selective adrenaline β3-agonists. researchgate.netresearchgate.netcolab.ws Specifically, (±)-3-(2-aminopropyl)-7-benzyloxyindole is a crucial intermediate in the synthesis of AJ-9677, a selective adrenaline β3-agonist that has been considered as a clinical candidate for treating obesity in patients with diabetes. researchgate.netresearchgate.netcolab.ws The synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole, the desired enantiomer for AJ-9677, involves the resolution of the racemic mixture obtained from 7-benzyloxyindole. researchgate.netresearchgate.net This highlights the importance of 7-benzyloxyindole as a starting material in the development of compounds targeting β3-adrenergic receptors.

Research on Tryptamine Derivatives and Neurobiological Studies

Tryptamine derivatives, characterized by their indole structure, are of significant interest in neurobiological studies. researchgate.netresearchgate.net Many of these derivatives are known to influence the central nervous system and are investigated for their potential therapeutic applications. researchgate.net 7-Benzyloxyindole is a precursor in the synthesis of certain tryptamine derivatives, such as (±)-3-(2-aminopropyl)-7-benzyloxyindole. researchgate.net This intermediate is further processed to yield compounds like AJ-9677, a selective β3-agonist. researchgate.netresearchgate.net The involvement of 7-benzyloxyindole in the synthesis of such neurobiologically active tryptamine derivatives underscores its relevance in research aimed at understanding and modulating neurological pathways. Studies on the structure-activity relationships of tryptamine derivatives, including those with modifications on the indole ring, contribute to the broader understanding of how these compounds interact with neurological targets like serotonin receptors. acs.org

Other Biological Activities

Interaction with Human Immune System

Research into the biological activities of 7-Benzyloxyindole (7BOI) has explored its interactions within biological systems, particularly concerning host-pathogen dynamics and immune responses. Studies have indicated that 7BOI can influence the susceptibility of bacterial pathogens to components of the human innate immune system.

Specifically, investigations focusing on Staphylococcus aureus, a significant human pathogen, have shown that treatment with 7BOI can render the bacteria more vulnerable to immune clearance mechanisms. In the presence of 7BOI, S. aureus demonstrated decreased survival when exposed to human whole blood. researchgate.netresearchgate.net This suggests that 7BOI weakens the bacterium's ability to counteract the defense mechanisms of the innate immune system. researchgate.net

Further research indicates that 7-Benzyloxyindole may induce reactive oxygen species and influence the expression of genes associated with the immune system and inflammation, implying a potential interaction with transcriptional regulatory processes. biosynth.com The observed hemolytic activity linked to 7BOI might be related to a reactive form of the compound that interacts with carotenoids. biosynth.com

Impact on Oxidative Stress Resistance

7-Benzyloxyindole has been shown to impact the resistance of certain bacteria to oxidative stress. A key finding in the study of 7BOI's effects on Staphylococcus aureus is its ability to inhibit the production of staphyloxanthin. researchgate.netnih.gov Staphyloxanthin is a yellow carotenoid pigment produced by S. aureus that plays a crucial role in protecting the bacterium from reactive oxygen species (ROS) and contributing to its resistance against the host immune system. researchgate.netnih.gov

By inhibiting staphyloxanthin synthesis, 7BOI causes S. aureus to lose its characteristic yellow color and become more susceptible to oxidative damage. researchgate.netnih.gov This increased sensitivity to oxidative radicals, such as hydrogen peroxide (H2O2), directly contributes to the reduced survival of S. aureus when challenged with oxidative stress or exposed to the oxidative burst of immune cells. researchgate.netresearchgate.net

Transcriptional analyses have provided further insight into the mechanisms by which 7BOI affects bacterial resistance and virulence. These analyses revealed that 7BOI can repress the expression of several virulence genes in S. aureus, including those encoding α-hemolysin (hla), enterotoxin (seb), and proteases (splA and sspA). researchgate.net Additionally, 7BOI was found to modulate the expression of important regulatory genes such as agrA and sarA, which are involved in controlling a wide range of virulence factors and stress responses in S. aureus. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

Building Block for Pharmaceutical Synthesis

In the complex process of drug development, "building blocks" are crucial chemical reagents used to construct more elaborate molecules. csmres.co.ukenamine.net These foundational compounds provide the necessary scaffolds and functional groups that medicinal chemists manipulate to create novel drug candidates. dntb.gov.ua The quality, diversity, and novelty of a building block collection can significantly accelerate drug discovery projects. csmres.co.uk

7-Benzyloxyindole, with its protected hydroxyl group at the 7-position and a reactive indole (B1671886) core, is an exemplary building block. sigmaaldrich.comsigmaaldrich.com The benzyl (B1604629) group serves as a protecting group, preventing unwanted reactions at the oxygen atom while allowing chemists to perform reactions on other parts of the indole ring system. This strategic protection is vital for synthesizing complex derivatives with high precision and yield. Following the desired chemical transformations, the benzyl group can be readily removed, unmasking the 7-hydroxyindole (B18039) functionality, which itself can be a key pharmacophore or a point for further molecular elaboration. This versatility makes 7-benzyloxyindole a valuable reactant in the synthesis of a wide range of biologically active compounds, including adenosine (B11128) receptor antagonists and inhibitors of enzymes like inosine (B1671953) monophosphate dehydrogenase. sigmaaldrich.com

Development of Novel Therapeutic Agents

The indole nucleus is a privileged structure in the development of anti-infective agents, with many of its derivatives showing a broad spectrum of activity. nih.gov 7-Benzyloxyindole is part of this important class of compounds and has been specifically investigated for its potential in creating new drugs to fight challenging infections caused by both fungi and bacteria. nih.govresearchgate.net

Candida albicans is an opportunistic fungal pathogen notorious for its ability to form biofilms on medical devices, a key factor in its virulence and resistance to treatment. nih.gov The transition from yeast to hyphal (filamentous) form is critical for biofilm formation and tissue invasion. nih.govnih.gov Research has demonstrated that 7-benzyloxyindole is a potent inhibitor of C. albicans biofilm formation and hyphal growth. nih.gov

At a concentration of 0.1 mM, 7-benzyloxyindole was found to reduce biofilm formation by 94%, a significantly greater effect than the conventional antifungal drug fluconazole (B54011) at the same concentration (74% reduction). nih.gov Crucially, this effect was achieved without inhibiting the growth of planktonic (free-floating) fungal cells, indicating a specific action on virulence mechanisms. nih.govnih.gov Further investigation into its mechanism revealed that 7-benzyloxyindole effectively suppresses the morphological switch to the hyphal form. nih.gov This is achieved by downregulating the expression of several key genes responsible for hyphae and biofilm development. nih.govnih.gov

Staphylococcus aureus is a major human pathogen and a frequent cause of hospital-acquired infections, largely due to widespread antibiotic resistance. nih.govnih.gov This bacterium produces a range of virulence factors that contribute to its pathogenicity, including the carotenoid pigment staphyloxanthin, which protects it from the host's immune system, and toxins like α-hemolysin that damage host cells. nih.govresearchgate.net

7-Benzyloxyindole (referred to as 7BOI in some studies) has been shown to effectively attenuate the virulence of S. aureus. nih.govresearchgate.net Treatment with 7-benzyloxyindole rendered S. aureus colonies colorless by inhibiting the production of staphyloxanthin and also blocked their hemolytic (red blood cell-destroying) activity. researchgate.net This anti-virulence effect occurred without affecting the growth of the bacteria, making the pathogen more susceptible to being killed by hydrogen peroxide and human whole blood. nih.govresearchgate.net Transcriptional analysis confirmed that 7-benzyloxyindole represses the expression of several important virulence and regulatory genes. nih.govresearchgate.net

Strategies for Combating Drug Resistance

The rise of antimicrobial resistance is a critical global health threat, necessitating new therapeutic strategies. nih.gov One of the most promising approaches is the development of anti-virulence drugs. researchgate.net Unlike traditional antibiotics that kill bacteria, anti-virulence compounds disarm them by inhibiting the production of toxins and other virulence factors. nih.govnih.gov This approach is believed to exert less selective pressure on pathogens to develop resistance. nih.govresearchgate.net

The demonstrated activities of 7-benzyloxyindole against both C. albicans and S. aureus position it as a prime candidate for this modern therapeutic strategy. nih.govnih.gov In both cases, the compound diminishes the pathogen's virulence without affecting its viability. nih.govresearchgate.net By inhibiting biofilm formation in C. albicans and neutralizing key virulence factors in S. aureus, 7-benzyloxyindole renders the pathogens more vulnerable to the host immune system. nih.govnih.govresearchgate.net This mechanism represents a powerful strategy to combat infections, particularly those caused by drug-resistant strains, and highlights the potential of 7-benzyloxyindole derivatives in the development of next-generation anti-infective therapies. nih.gov

Structure Activity Relationship Sar Studies

Influence of Substitutions on Biological Activity

Substitutions at different positions of the indole (B1671886) ring and on the benzyloxy moiety can significantly modulate the biological activity of 7-benzyloxyindole derivatives. Research endeavors have explored various substitution patterns to discern their impact on efficacy and selectivity.

The presence of the benzyloxy group at the 7-position of the indole scaffold has been identified as a critical determinant for the antibiofilm activity of 7-benzyloxyindole, particularly against fluconazole-resistant strains of Candida albicans. nih.gov This suggests that the benzyloxy group plays a crucial role in the compound's interaction with the biological targets or mechanisms involved in biofilm formation.

Detailed studies have demonstrated that 7-benzyloxyindole is an effective inhibitor of C. albicans biofilm formation and its transition to the hyphal form, a key factor in fungal virulence. nih.govnih.gov At a concentration of 0.02 mM (4.5 μg ml⁻¹), 7-benzyloxyindole significantly reduced C. albicans biofilm formation without exhibiting toxicity towards planktonic cells, indicating a specific antibiofilm rather than a general antifungal effect. nih.gov This targeted activity was corroborated by XTT assays and three-dimensional confocal laser scanning microscopy, which showed a significant reduction in the metabolic activity and structural integrity of the biofilms upon treatment with 7-benzyloxyindole. nih.govresearchgate.netresearchgate.net Further mechanistic investigations using transcriptomic analysis revealed that 7-benzyloxyindole downregulates the expression of genes critical for hyphal and biofilm development, including ALS3, ECE1, HWP1, and RBT1. nih.govnih.gov

Halogen substitution on the indole ring represents another avenue explored in SAR studies to understand its influence on biological activity. Comparisons between 7-benzyloxyindole and various halogenated indole derivatives have revealed differences in their antibiofilm and antimicrobial profiles, dependent on the nature and position of the halogen substituent.

For instance, 4-fluoroindole (B1304775) and 5-iodoindole (B102021) have also shown efficacy in inhibiting C. albicans biofilm formation. nih.govnih.gov However, unlike 7-benzyloxyindole, these halogenated counterparts demonstrated inhibitory effects on planktonic cell growth across a range of concentrations. nih.gov This suggests that while 4-fluoroindole and 5-iodoindole possess antibiofilm properties, they may also exert direct antimicrobial effects, distinguishing their mechanism of action from that of 7-benzyloxyindole. nih.gov

Further studies comparing the activity of different halogenated indoles, such as 5-iodoindole, 6-iodoindole, and 7-iodoindole, against Acinetobacter baumannii have underscored the importance of the halogen's position on the indole ring. semanticscholar.org In these studies, 5-iodoindole and 6-iodoindole proved more effective in inhibiting A. baumannii growth and biofilm formation compared to 7-iodoindole, which showed no significant activity. semanticscholar.org Other fluoroindole derivatives, including 4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole, did not exhibit significant anti-A. baumannii activity in these investigations. semanticscholar.org

In Vivo and in Vitro Research Models

Caenorhabditis elegans as an in vivo Infection Model

The nematode Caenorhabditis elegans has been established as a valuable in vivo model for studying bacterial infections and for the discovery of novel antimicrobial or antivirulence compounds. researchgate.netnih.gov Its short lifespan, genetic tractability, and the conserved nature of its innate immune pathways make it a suitable preliminary model for assessing the efficacy of therapeutic candidates.

In the context of 7-Benzyloxyindole (7BOI), C. elegans has been instrumental in demonstrating the compound's antivirulence properties against Staphylococcus aureus. Research has shown that S. aureus readily infects and kills the nematode, making it a practical model to screen for compounds that can mitigate this pathogenic effect. researchgate.netnih.gov Studies revealed that the application of 7BOI attenuated the virulence of S. aureus in the C. elegans infection model. researchgate.netnih.gov This attenuation is linked to the compound's ability to repress the expression of several key staphylococcal virulence genes, including those for α-hemolysin (hla), enterotoxin B (seb), and various proteases (splA, sspA). researchgate.netnih.gov By downregulating these virulence factors, 7-Benzyloxyindole enhances the survival of nematodes infected with S. aureus without directly killing the bacteria.

| Treatment Group | Description | Observed Outcome in C. elegans | Mechanism Highlight |

|---|---|---|---|

| Control (Infection) | C. elegans fed with pathogenic S. aureus. | High mortality rate. | Uninhibited expression of S. aureus virulence factors. |

| 7-Benzyloxyindole | C. elegans fed with S. aureus in the presence of 7BOI. | Increased survival rate compared to the control group. researchgate.netnih.gov | Attenuation of S. aureus virulence. researchgate.netnih.gov |

Human Whole Blood Assays

Human whole blood assays serve as a critical ex vivo model that closely mimics the physiological environment of the bloodstream, providing a platform to study the complex interactions between a pathogen, a therapeutic compound, and the host's innate immune system. nih.govmdpi.com This model contains all the cellular and humoral components of blood, allowing for a comprehensive assessment of antimicrobial and immunomodulatory effects.

Research investigating 7-Benzyloxyindole has employed this assay to determine its impact on the survivability of S. aureus when challenged by the human immune system. Findings indicate that when S. aureus is treated with 7-Benzyloxyindole, its ability to survive in human whole blood is significantly diminished. researchgate.netnih.govresearchgate.net This outcome is not due to any toxicity of the compound towards human blood cells but rather stems from the weakening of the bacterium's defense mechanisms. researchgate.net By inhibiting virulence factors like staphyloxanthin (a carotenoid pigment that protects S. aureus from reactive oxygen species), 7-Benzyloxyindole renders the pathogen more susceptible to being killed by the host's innate immune cells present in the blood. researchgate.netnih.gov The assay demonstrated a dose-dependent decrease in bacterial survival, with a tenfold reduction observed at a 0.1 mM concentration of 7-Benzyloxyindole. researchgate.net

| Condition | Concentration of 7-Benzyloxyindole | Relative Survival of S. aureus (%) |

|---|---|---|

| Control (Untreated S. aureus) | 0 mM | 100% |

| Treated S. aureus | 0.1 mM | ~10% researchgate.net |

Cellular Assays for Metabolic Activity and Viability

A key aspect of an antivirulence compound is its ability to disarm a pathogen without exerting selective pressure that leads to resistance, which is often a consequence of bactericidal or bacteriostatic action. nih.gov Cellular assays that measure metabolic activity and viability are therefore essential to distinguish between antivirulence and antimicrobial effects. These assays, such as those measuring tetrazolium salt reduction (e.g., MTT) or ATP levels, quantify the health and proliferative capacity of bacterial cells.

Studies on 7-Benzyloxyindole have consistently shown that the compound exhibits its effects without inhibiting bacterial growth or compromising cell viability. researchgate.netnih.gov When S. aureus cultures were exposed to effective concentrations of 7-Benzyloxyindole, no significant difference in bacterial growth curves or metabolic activity was observed compared to untreated cultures. researchgate.net This finding is crucial as it supports the classification of 7-Benzyloxyindole as a true antivirulence agent, which diminishes pathogenicity without affecting the fundamental viability of the bacteria. nih.gov This mode of action is considered less likely to promote the development of drug resistance. nih.gov

| Compound | Mechanism of Action | Effect on S. aureus Metabolic Activity/Growth |

|---|---|---|

| 7-Benzyloxyindole | Antivirulence | No significant inhibition. researchgate.netnih.gov |

| Traditional Antibiotic | Bactericidal/Bacteriostatic | Significant inhibition. |

Microscopic Analysis Techniques (e.g., Scanning Electron Microscopy, Confocal Laser Scanning Microscopy)

Advanced microscopic techniques are indispensable for visualizing the structural and morphological effects of compounds on bacterial communities, particularly on biofilms. Biofilms are structured aggregates of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which contribute significantly to chronic infections and antibiotic resistance. nih.govresearchgate.net

While much of the research has focused on S. aureus, related studies on other biofilm-forming pathogens like Streptococcus mutans have shown that 7-Benzyloxyindole is among a group of indole (B1671886) derivatives that significantly inhibit biofilm formation. nih.gov Techniques such as Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM) are used to analyze these effects.

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface topography of biofilms. In studies of related compounds, SEM images of treated biofilms show scattered bacterial growth and a lack of the thick, three-dimensional structure characteristic of mature, untreated biofilms. nih.govresearchgate.net

Confocal Laser Scanning Microscopy (CLSM): Allows for the three-dimensional visualization of the biofilm structure and can be used with fluorescent dyes to differentiate between live and dead cells (e.g., SYTO 9 and propidium iodide). CLSM analysis confirms the inhibitory effect of indole derivatives by showing a significant reduction in total biofilm volume and thickness. nih.gov Importantly, these analyses often show that the cells remaining on the surface are viable, reinforcing the non-bactericidal, anti-biofilm mechanism of action. nih.gov

| Technique | Type of Information Provided | Observed Effect of Indole Derivatives (including 7-Benzyloxyindole) |

|---|---|---|

| Scanning Electron Microscopy (SEM) | High-resolution surface morphology and 3D structure of the biofilm. | Inhibition of biofilm formation, resulting in scattered cells instead of a cohesive matrix. nih.gov |

| Confocal Laser Scanning Microscopy (CLSM) | 3D biofilm architecture, thickness, volume, and cell viability within the biofilm. | Significant reduction in live bio-volume and overall biofilm thickness. nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to assess the purity of 7-benzyloxyindole in research studies. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By analyzing the resulting chromatogram, researchers can determine the number of components present and their relative proportions, thereby quantifying the purity of the target compound.

Studies have utilized HPLC to confirm the purity of synthesized or commercially obtained 7-benzyloxyindole. For instance, one study reported using HPLC to show >98% purity for a specific batch of 7-benzyloxyindole. biocrick.com Another research effort employed UHPLC analysis, measuring absorbance at 254 and 280 nm with a mobile phase of 0.01% formic acid in water and acetonitrile, to determine purity, with results indicating >95% purity for the analyzed compound. googleapis.com HPLC analysis has also been crucial in the detection and separation of compounds, such as in the analysis of reaction mixtures where HPLC enabled the detection of a compound that was not detectable by other methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like 7-benzyloxyindole. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Research involving 7-benzyloxyindole frequently employs NMR spectroscopy to confirm its chemical structure. A Certificate of Analysis for 7-benzyloxyindole indicates that NMR data is consistent with its structure. biocrick.com Studies synthesizing indole (B1671886) derivatives, including those with benzyloxy substitutions, routinely report detailed ¹H and ¹³C NMR data to confirm the successful synthesis and the precise structure of the resulting compounds. mdpi.com For example, the ¹H NMR spectrum of 7-benzyloxyindole would show characteristic signals corresponding to the protons on the indole ring and the benzyloxy group, with specific chemical shifts and coupling patterns providing definitive proof of the compound's identity and structure. Analysis of NMR data, alongside other techniques like mass spectrometry, is a standard approach in the structural characterization of purified compounds. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its fragmentation pattern, which can aid in structural confirmation. In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Studies investigating 7-benzyloxyindole and its derivatives utilize MS to confirm the molecular weight of the intact molecule and to analyze characteristic fragments produced during ionization. This information helps verify the compound's identity and provides complementary data to NMR spectroscopy for structural elucidation. For example, electrospray ionization mass spectrometry (ESI-MS) has been used to analyze active compounds, revealing molecular ions consistent with expected molecular formulas. nih.gov While specific MS fragmentation data for 7-benzyloxyindole is not extensively detailed in the provided snippets, MS is a standard technique coupled with chromatography (like GC-MS) for fingerprinting and identifying compounds and their impurities in research. researchgate.net

Transcriptomic Analysis for Gene Expression Profiling

Transcriptomic analysis, often performed using techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing, allows researchers to study gene expression profiles in biological systems treated with compounds like 7-benzyloxyindole. This provides insights into the molecular mechanisms by which the compound exerts its effects.

Research on the antivirulence properties of 7-benzyloxyindole has significantly utilized transcriptomic analysis. Studies have shown that 7-benzyloxyindole can downregulate the expression of several genes related to hyphal and biofilm formation in Candida albicans, such as ALS3, ECE1, HWP1, and RBT1. researchgate.netnih.govresearchgate.net For instance, at a concentration of 0.1 mM, 7-benzyloxyindole significantly reduced the mRNA levels of HWP1 (3.3-fold) and RBT1 (3.8-fold). researchgate.net At 0.2 mM, the reduction in mRNA levels was even more pronounced: HWP1 (fourfold), ALS3 (2.5-fold), RBT1 (7.1-fold), and ECE1 (5.5-fold). researchgate.net

Transcriptomic analysis has also been applied to investigate the effects of 7-benzyloxyindole on Staphylococcus aureus. These analyses revealed that both indole and 7-benzyloxyindole repressed the expression of virulence genes, including the α-hemolysin gene (hla), enterotoxin (seb), and protease genes (splA and sspA), and modulated the expression of regulatory genes like agrA and sarA. encyclopedia.pubresearchgate.net Gene expression analysis using qRT-PCR has been used to confirm decreased expression levels of various virulence genes in S. aureus treated with certain compounds. mdpi.com

The following table summarizes some of the gene expression changes observed in C. albicans upon treatment with 7-benzyloxyindole:

| Gene | Function (Related to C. albicans) | Fold Change (0.1 mM 7-Benzyloxyindole) | Fold Change (0.2 mM 7-Benzyloxyindole) |

| HWP1 | Hyphal and Biofilm Formation | ↓ 3.3-fold | ↓ 4.0-fold |

| RBT1 | Hyphal and Biofilm Formation | ↓ 3.8-fold | ↓ 7.1-fold |

| ALS3 | Hyphal and Biofilm Formation | Not specified | ↓ 2.5-fold |

| ECE1 | Hyphal and Biofilm Formation | Not specified | ↓ 5.5-fold |

Note: Fold changes indicate downregulation compared to untreated controls.

Computational Analysis (e.g., Molecular Docking)

Computational analysis, particularly molecular docking, plays a crucial role in understanding the potential interactions between 7-benzyloxyindole and its biological targets at a molecular level. Molecular docking predicts the preferred orientation of one molecule (e.g., 7-benzyloxyindole) to another (e.g., a protein receptor) when bound to form a stable complex. This helps researchers hypothesize about the potential binding sites and affinities, guiding further experimental studies.

While direct molecular docking studies specifically on 7-benzyloxyindole are not explicitly detailed in the provided search results, the broader context of research on indole derivatives and antivirulence compounds highlights the application of computational analysis in this field. For instance, molecular docking has been used to confirm the capability of compounds to bind to specific proteins involved in virulence factor production, such as CrtM in S. aureus. encyclopedia.pub Computational analysis using molecular docking has also been employed to evaluate the binding ability of compounds to quorum sensing receptors, which are involved in regulating bacterial virulence. mdpi.comacs.org This suggests that similar computational approaches would be valuable in investigating how 7-benzyloxyindole interacts with its biological targets to exert its observed antivirulence effects. The development of pipelines incorporating similarity assessment and molecular docking is noted for identifying quorum sensing interference molecules. oup.com

Future Directions and Research Opportunities

Exploration of New Synthetic Pathways for Enhanced Yield and Selectivity

Developing efficient and selective synthetic routes to 7-Benzyloxyindole and its derivatives is crucial for their widespread research and potential therapeutic use. Traditional and modern approaches to indole (B1671886) synthesis, including those starting from nitroarenes, offer a basis for developing enhanced pathways. Palladium-catalyzed reactions, for instance, have opened new possibilities for carbon-carbon and carbon-heteroatom bond formation in indole synthesis, often requiring smaller quantities of catalysts and exhibiting functional group tolerance mdpi.com. Methods involving Sonogashira cross-coupling followed by cyclization have been explored for synthesizing substituted indoles mdpi.com. The synthesis of complex molecules like njaoamine C has utilized 7-benzyloxyindole as a starting material, highlighting its utility in constructing intricate indole-containing structures acs.orgnih.gov. Future work could focus on optimizing these and exploring novel catalytic systems or methodologies to improve yields, reduce reaction steps, and enhance the stereoselectivity of 7-Benzyloxyindole synthesis and the synthesis of its functionalized derivatives.

Investigation of Novel Biological Targets and Mechanisms of Action

While 7-Benzyloxyindole has demonstrated antivirulence and antibiofilm activities against pathogens like Staphylococcus aureus and Candida albicans, the precise molecular targets and mechanisms of action require further elucidation nih.govwormbase.orgresearchgate.netnih.gov. Studies have shown that 7-Benzyloxyindole can repress the expression of virulence genes and modulate regulatory genes in S. aureus nih.govwormbase.org. In C. albicans, it has been observed to downregulate genes related to hyphal and biofilm formation researchgate.netnih.gov. However, the direct biological targets within these microorganisms are not yet definitively identified nih.gov. Future research should aim to pinpoint the specific proteins, enzymes, or signaling pathways that 7-Benzyloxyindole interacts with to exert its effects. Techniques such as target identification assays, proteomics, and transcriptomics can provide deeper insights into its cellular mechanisms. Understanding these mechanisms at a molecular level is vital for rational drug design and the development of more potent and selective derivatives.

Development of 7-Benzyloxyindole-Based Drug Candidates

The observed antivirulence and antibiofilm activities of 7-Benzyloxyindole make it a promising scaffold for the development of new drug candidates, particularly against drug-resistant infections nih.govwormbase.orgresearchgate.netnih.gov. Unlike traditional antibiotics that often target bacterial growth and can lead to resistance, antivirulence compounds aim to disarm pathogens without necessarily killing them, potentially reducing the evolutionary pressure for resistance nih.govwormbase.orgnih.gov. Research has shown that 7-Benzyloxyindole can attenuate the virulence of S. aureus in in vivo models nih.govwormbase.org. It has also shown efficacy against fluconazole-resistant C. albicans biofilms researchgate.netnih.gov. Future efforts should focus on the rational design and synthesis of 7-Benzyloxyindole derivatives with improved potency, specificity, and pharmacokinetic properties. Structure-activity relationship studies are essential to identify modifications that enhance desired biological activities and minimize potential off-target effects. The development pipeline would involve in vitro and in vivo testing of these candidates to assess their efficacy and safety profiles.

Therapeutic Applications Beyond Anti-infectives and Anticancer Agents

While research has primarily focused on the anti-infective (antibacterial and antifungal) and potential anticancer properties of indole derivatives, including 7-Benzyloxyindole, the indole scaffold is known to possess a wide range of biological activities researchgate.net. For instance, indole derivatives have shown promise in areas such as anti-inflammatory, antidiabetic, antioxidant, anticholinesterase, and antiviral applications researchgate.net. 7-Benzyloxytryptamine, a related indole derivative, is utilized in neuroscience research related to serotonin (B10506) receptors and has potential in the development of antidepressants and in oncology and cardiology chemimpex.com. (7'-Benzyloxy-indolymethyl)formamido-malonic diethyl ester, an intermediate in the synthesis of more complex molecules, has been investigated for potential therapeutic effects, such as inhibiting enzymes related to diabetes management . Future research could explore the potential of 7-Benzyloxyindole and its derivatives in these and other therapeutic areas. This could involve high-throughput screening against various biological targets or investigation based on the known activities of related indole compounds.

Translational Research and Clinical Potential

Translating the promising preclinical findings of 7-Benzyloxyindole into clinical applications is a critical future direction. This involves a multidisciplinary approach, including further optimization of drug candidates, rigorous preclinical toxicology and pharmacokinetic studies, and eventually, clinical trials in humans. The potential of 7-Benzyloxyindole as an antivirulence agent against antibiotic-resistant pathogens is particularly relevant in the current landscape of increasing antimicrobial resistance nih.govwormbase.orgnih.govmdpi.com. Its activity against C. albicans biofilms also highlights its potential for treating persistent fungal infections, especially those associated with medical devices researchgate.netnih.govfrontiersin.org. Translational research will need to address challenges such as drug delivery, formulation, and potential long-term effects. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory bodies will be essential to move 7-Benzyloxyindole-based therapies from the laboratory to the clinic.

Q & A

Q. How does 7-Benzyloxyindole inhibit biofilm formation in Candida albicans, and which genetic pathways are implicated?

- Experimental Design : In Caenorhabditis elegans infection models, 7-Benzyloxyindole (0.05 mM) reduces C. albicans virulence by suppressing biofilm-related genes (ALS3, HWP1) and hyphal formation. Survival assays (40% survival vs. untreated controls) and RT-qPCR validate gene downregulation .

- Contradiction Note : At 0.1 mM, toxicity in C. elegans (22% survival) complicates dose optimization. Compare with fluconazole (55% survival at same concentration) .

Q. How can researchers resolve contradictions in efficacy vs. toxicity profiles of 7-Benzyloxyindole across different model organisms?

- Methodology : Use dose-response curves in in vitro (yeast/mammalian cell lines) and in vivo (C. elegans, murine) models. For example, 0.05 mM is effective in C. elegans but toxic at 0.1 mM, suggesting species-specific metabolic differences. Pair with toxicity assays (e.g., MTT for mammalian cells) .

- Data Analysis : Calculate therapeutic indices (TI = LD₅₀/ED₅₀) to balance efficacy and safety.

Q. What in silico approaches predict 7-Benzyloxyindole’s interactions with bacterial virulence factors (e.g., Staphylococcus aureus)?

- Methodology : Molecular docking (AutoDock Vina) against S. aureus AgrA quorum-sensing proteins reveals binding affinities. Validate predictions with in vitro assays (e.g., hemolysis inhibition in RBCs) .

- Key Finding : 7-Benzyloxyindole reduces α-toxin production by 60% at 50 µM, comparable to indole derivatives .

Q. How can structure-activity relationship (SAR) studies improve 7-Benzyloxyindole’s antifungal properties?

- Experimental Design : Synthesize analogs (e.g., 6-Benzyloxyindole, 7-Benzyloxygramine) and test against C. albicans biofilms. Compare IC₅₀ values and gene expression profiles (e.g., ERG11 for azole resistance) .

- Challenge : Balancing lipophilicity (logP ~2.5) with solubility for cellular uptake.

Methodological Challenges & Solutions

Q. What storage conditions ensure 7-Benzyloxyindole’s stability for long-term studies?

- Protocol : Store at 0–6°C in airtight, light-resistant containers. Purity degrades by 5–10% over six months at 25°C; monitor via periodic HPLC .

Q. How can researchers address discrepancies in 7-Benzyloxyindole’s efficacy between in vitro and in vivo models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。